2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole
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Overview
Description
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its diverse biological activities, coupled with a piperazine ring and a cyclohexanecarbonyl group, enhancing its chemical versatility.
Mechanism of Action
Target of Action
Cyclohexyl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a compound that has been synthesized and studied for its potential biological activities Benzothiazole derivatives, which this compound is a part of, have been found to exhibit anti-tubercular activity .
Mode of Action
Biochemical Pathways
Result of Action
tuberculosis, suggesting that they may have a bacteriostatic or bactericidal effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and the cyclohexanecarbonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique structure.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-cyclohexanecarbonyl)-3-(hydroxymethyl)piperazin-1-yl]-2-(trifluoromethyl)benzonitrile
- 4-(4-methoxy-2-benzothiazolylamino)-3-nitro-2H-1-benzopyran-2-one
Uniqueness
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methoxy-1,3-benzothiazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
cyclohexyl-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-24-15-8-5-9-16-17(15)20-19(25-16)22-12-10-21(11-13-22)18(23)14-6-3-2-4-7-14/h5,8-9,14H,2-4,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCYPMACWQIXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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